(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride
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Overview
Description
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methanamine Group: The benzylated morpholine is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-(4-Benzylmorpholin-3-yl)methanamine hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(4-Benzylmorpholin-3-yl)methanamine: The non-hydrochloride form of the compound.
(4-Benzylmorpholin-3-yl)methanol: A related compound with a hydroxyl group instead of the methanamine group.
Uniqueness
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
[(3S)-4-benzylmorpholin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/t12-;/m0./s1 |
InChI Key |
VHAHGIZDWJXODW-YDALLXLXSA-N |
Isomeric SMILES |
C1COC[C@@H](N1CC2=CC=CC=C2)CN.Cl |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
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